tauro-24,25-dihydrofusidate
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Overview
Description
Tauro-24,25-dihydrofusidate is a bile salt derivative known for its ability to enhance the permeability of biological membranes. This compound has been extensively studied for its potential to improve the absorption of various drugs, particularly peptides and proteins, through mucosal surfaces such as the nasal and rectal routes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tauro-24,25-dihydrofusidate typically involves the modification of fusidic acid, a steroidal antibiotic. The process includes the reduction of fusidic acid to 24,25-dihydrofusidic acid, followed by conjugation with taurine to form this compound. The reaction conditions often require the use of reducing agents and catalysts to facilitate the conversion .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and scalable, making it suitable for commercial applications in pharmaceutical formulations .
Chemical Reactions Analysis
Types of Reactions
Tauro-24,25-dihydrofusidate primarily undergoes reactions typical of bile salts, including conjugation and deconjugation. It can also participate in oxidation and reduction reactions due to the presence of hydroxyl groups in its structure .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and efficiency .
Major Products Formed
The major products formed from the reactions of this compound include its oxidized and reduced forms, as well as conjugates with various amino acids and peptides. These products are often studied for their enhanced biological activity and improved pharmacokinetic properties .
Scientific Research Applications
Tauro-24,25-dihydrofusidate has a wide range of scientific research applications:
Mechanism of Action
Tauro-24,25-dihydrofusidate enhances the permeability of biological membranes by disrupting the tight junctions between epithelial cells. This disruption increases the paracellular transport of drugs, allowing for greater absorption through mucosal surfaces. The compound’s ability to form micelles at certain concentrations also plays a role in its permeation-enhancing effects .
Comparison with Similar Compounds
Similar Compounds
Glycocholate: Another bile salt derivative used as a permeation enhancer, but less effective than tauro-24,25-dihydrofusidate.
Taurocholate: Similar to glycocholate, it is used to enhance drug absorption but is also less effective compared to this compound.
Uniqueness
This compound stands out due to its superior ability to enhance the absorption of peptides and proteins through mucosal surfaces. Its effectiveness at lower concentrations compared to other bile salts makes it a valuable compound in pharmaceutical research and development .
Properties
CAS No. |
64691-66-3 |
---|---|
Molecular Formula |
C33H55NO7S |
Molecular Weight |
609.9 g/mol |
IUPAC Name |
2-[[(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyl-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylheptanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C33H55NO7S/c1-19(2)9-8-10-22(30(38)34-15-16-42(39,40)41)28-23(21(4)35)18-33(7)25(28)17-27(37)29-31(5)13-12-26(36)20(3)24(31)11-14-32(29,33)6/h19-20,23-27,29,36-37H,8-18H2,1-7H3,(H,34,38)(H,39,40,41)/b28-22+/t20-,23+,24-,25-,26+,27+,29-,31-,32-,33-/m0/s1 |
InChI Key |
UAGLPPRIWBIXQY-PXSVCXFUSA-N |
SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCCC(C)C)C(=O)NCCS(=O)(=O)O)C(=O)C)C)O)C |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCCC(C)C)\C(=O)NCCS(=O)(=O)O)C(=O)C)C)O)C |
Canonical SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCCC(C)C)C(=O)NCCS(=O)(=O)O)C(=O)C)C)O)C |
Synonyms |
24,25-taurodihydrofusidate tauro-24,24-dihydrofusidic acid tauro-24,25-dihydrofusidate tauro-24,25-dihydrofusidate, sodium salt |
Origin of Product |
United States |
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